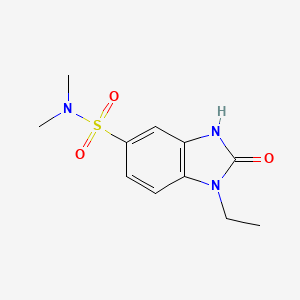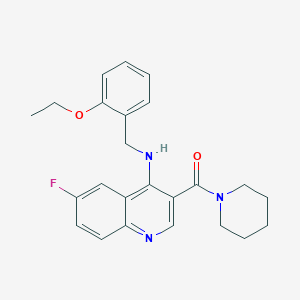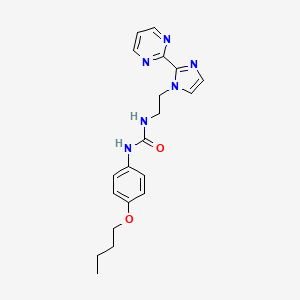
1-(4-butoxyphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecule contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. It also contains a phenyl ring with a butoxy substituent.Chemical Reactions Analysis
The compound, due to the presence of various functional groups, could potentially undergo a variety of chemical reactions. For example, the pyrimidine and imidazole rings might participate in nucleophilic substitution or elimination reactions .Applications De Recherche Scientifique
Synthesis and Biological Study
1-(4-butoxyphenyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea has been a subject of extensive research, focusing on its synthesis and biological properties. A notable study by Ladani et al. (2009) detailed the synthesis of compounds related to this chemical, highlighting its potential in antimicrobial applications. The compounds exhibited significant antibacterial and antifungal activities, suggesting their possible use in developing new antimicrobial agents (Ladani et al., 2009).
Antioxidant Properties
The research by Taha (2012) explored the antioxidant activity of derivatives related to this compound. The study involved synthesizing novel compounds and testing their antioxidant potential using the DPPH method. Some of the synthesized compounds exhibited promising antioxidant activity, indicating their potential therapeutic applications (Taha, 2012).
Structural Analysis and Reactivity
Research has also focused on the structural aspects and reactivity of compounds related to this compound. A study by Hu et al. (2007) detailed the crystal structure of a related compound, providing insights into its molecular interactions and potential reactivity (Hu et al., 2007).
Potential in Cancer Research
The compound and its derivatives have also attracted attention in cancer research. For instance, Siddig et al. (2021) synthesized a new series of urea and thiourea derivatives containing a benzimidazole group. The compounds exhibited promising anticancer properties, particularly in inducing apoptosis in breast cancer cell lines, highlighting their potential as anticancer agents (Siddig et al., 2021).
Propriétés
IUPAC Name |
1-(4-butoxyphenyl)-3-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-2-3-15-28-17-7-5-16(6-8-17)25-20(27)24-12-14-26-13-11-23-19(26)18-21-9-4-10-22-18/h4-11,13H,2-3,12,14-15H2,1H3,(H2,24,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJBPRIXTAWVNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCCN2C=CN=C2C3=NC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazine-1-carbonyl)piperidine-4-carboxylic acid](/img/structure/B2401368.png)
![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2401369.png)
![Methyl 2-[6-(furan-2-ylmethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2401373.png)
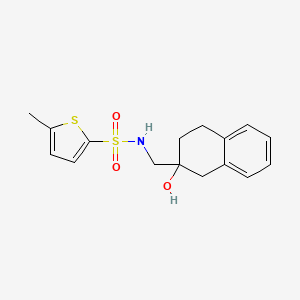
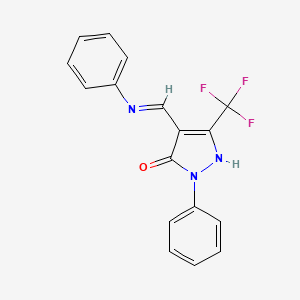

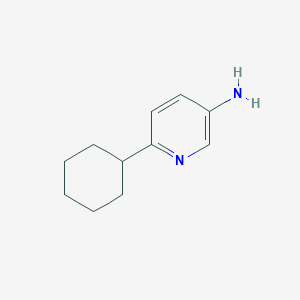
![[3-(Dimethylamino)phenyl]-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2401379.png)
